(2Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a bromine atom, a hydroxyl group, and a methoxy group on one phenyl ring, and a furan ring attached to the propenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate substituted benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propenone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE can be used as a starting material for the synthesis of various heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. This compound may be investigated for similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Chalcones are known to exhibit a range of pharmacological activities, and this compound may have applications in drug development.
Industry
In the industrial sector, chalcones are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. This compound could be utilized in similar applications.
Mechanism of Action
The mechanism of action of (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, chalcones can interact with various molecular targets such as enzymes, receptors, and DNA. They may exert their effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE: Lacks the bromine atom.
(Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE: Contains a thiophene ring instead of a furan ring.
(Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-PYRIDYL)-2-PROPEN-1-ONE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the furan ring, makes (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE unique
Properties
Molecular Formula |
C14H11BrO4 |
---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11BrO4/c1-18-13-8-9(7-10(15)14(13)17)4-5-11(16)12-3-2-6-19-12/h2-8,17H,1H3/b5-4- |
InChI Key |
SOHWGSPABHUONM-PLNGDYQASA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\C(=O)C2=CC=CO2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)C2=CC=CO2)Br)O |
Origin of Product |
United States |
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